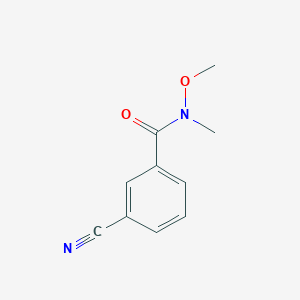

3-cyano-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality 3-cyano-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPBPOXFJEVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-cyano-N-methoxy-N-methylbenzamide

Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-cyano-N-methoxy-N-methylbenzamide (CAS No. 329943-13-7). As a substituted Weinreb amide, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecules and active pharmaceutical ingredients. Its unique N-methoxy-N-methylamide functionality offers stability and controlled reactivity, preventing the common issue of over-addition with organometallic reagents.[1][2] Understanding its fundamental properties—such as solubility, lipophilicity, and spectral characteristics—is paramount for its effective application in research and development. This document synthesizes available data with established analytical protocols, offering both a reference for known values and a practical guide to their experimental determination.

Introduction and Molecular Overview

Chemical Identity

3-cyano-N-methoxy-N-methylbenzamide is a synthetic benzamide derivative. Its structure incorporates a benzene ring substituted at the meta-position with a cyano group and an N-methoxy-N-methylamide (Weinreb amide) group.

-

IUPAC Name: 3-cyano-N-methoxy-N-methylbenzamide

-

CAS Number: 329943-13-7[3]

-

Molecular Formula: C₁₀H₁₀N₂O₂[3]

-

Molecular Weight: 190.20 g/mol [3]

The Significance of the Weinreb Amide Moiety

The defining feature of this molecule is the Weinreb amide. Discovered by Steven M. Weinreb in 1981, this functional group is renowned for its utility in forming ketones and aldehydes from carboxylic acid derivatives with high precision.[2] When reacted with organometallic reagents (e.g., Grignard or organolithium reagents), the reaction proceeds through a stable five-membered cyclic intermediate.[1][2] This chelated intermediate is stable under the reaction conditions and does not collapse until an acidic workup is performed. This mechanism effectively prevents the common "over-addition" that plagues reactions with other acylating agents like esters or acid chlorides, making Weinreb amides indispensable tools in multi-step synthesis and drug discovery.[1][4]

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 3-cyano-N-methoxy-N-methylbenzamide.

| Property | Value / Description | Source |

| CAS Number | 329943-13-7 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Physical Form | Expected to be a white to off-white powder or crystalline solid. | Inferred from[5] |

| logP (Computed) | 1.19 | [3] |

| Topological Polar Surface Area (TPSA) | 53.33 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Solubility Profile

-

Expected Solubility:

-

High Solubility: Likely soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]

-

Moderate Solubility: Expected to be soluble in polar protic solvents like ethanol and methanol.[7][8]

-

Low Solubility: Sparingly soluble in aqueous buffers and nonpolar solvents like hexane.[7]

-

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility.[6] The core principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.

-

Preparation: Add an excess amount of solid 3-cyano-N-methoxy-N-methylbenzamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

-

Equilibration: Agitate the vial in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[6]

-

Phase Separation: Centrifuge the vial to pellet the excess, undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[6] This step is critical to avoid artificially high concentration readings.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] A calibration curve generated from standards of known concentrations must be used for accurate quantification.

-

Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Melting Point

The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.

The capillary method is the standard pharmacopeial technique for determining melting point.[10]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is packed into a thin-walled glass capillary tube, typically to a height of 2-3 mm.[11]

-

Instrument Setup: Place the packed capillary into the heating block of a melting point apparatus alongside a calibrated thermometer or temperature probe.[10]

-

Rapid Heating (Optional): For an unknown compound, a rapid initial heating can be performed to find an approximate melting point.

-

Controlled Heating: Cool the apparatus to at least 10-15°C below the approximate melting point. Begin heating at a slow, controlled rate (typically 1–2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

-

Observation and Recording: Record two temperatures:

-

T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.

-

T₂ (Final Melting Point): The temperature at which the last solid particle liquefies.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Caption: Workflow for Melting Point Determination via Capillary Method.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[12][13] This parameter is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[13] A computed logP value for 3-cyano-N-methoxy-N-methylbenzamide is 1.19 , suggesting it is moderately lipophilic.[3]

This method directly measures the partitioning of a compound between two immiscible phases.[9]

-

Phase Preparation: Prepare two phases: n-octanol saturated with water (or buffer) and water (or buffer, typically PBS at pH 7.4) saturated with n-octanol. This pre-saturation is essential for accurate results.[12]

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the two phases in a sealed container at a defined volume ratio (e.g., 1:1).

-

Equilibration: Agitate the container for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two layers.[12]

-

Phase Separation: Centrifuge the container to ensure a clean separation of the aqueous and octanol layers.

-

Sampling and Quantification: Carefully sample each layer. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method like HPLC-UV.[9][12]

-

Calculation: Calculate logP using the following formula:

-

P = C_oct / C_aq

-

logP = log₁₀(P)

-

Caption: Workflow for logP Determination via Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and structure of a synthesized molecule. While experimental spectra are batch-specific, the expected features can be reliably predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[14]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for different proton environments.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region (~7.5-8.5 ppm). Their chemical shifts and splitting patterns (multiplicities) will be influenced by the meta-substitution pattern of the cyano and amide groups.

-

N-Methyl Protons (-N-CH₃): A singlet corresponding to the three N-methyl protons would be expected. In some Weinreb amides, restricted rotation around the C-N amide bond can lead to peak broadening or even the appearance of two distinct signals (rotamers) at room temperature. This signal is typically found around 2.9-3.3 ppm.

-

O-Methyl Protons (-O-CH₃): A sharp singlet for the three methoxy protons is expected, typically appearing around 3.5-4.0 ppm.[14]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a single peak in the downfield region, typically around 165-170 ppm.

-

Cyano Carbon (C≡N): The nitrile carbon signal is expected in the range of 115-125 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with chemical shifts determined by their substitution.

-

Methyl Carbons: Signals for the N-methyl (~33 ppm) and O-methyl (~61 ppm) carbons will be present in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected around 2220-2240 cm⁻¹ .

-

C=O Stretch: A strong absorption from the amide carbonyl group should appear in the range of 1640-1680 cm⁻¹ .

-

C-O Stretch: An absorption corresponding to the C-O single bond of the methoxy group is expected around 1000-1300 cm⁻¹ .

-

Aromatic C=C and C-H Bends: Multiple absorptions will be present in the fingerprint region corresponding to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.20).

-

Fragmentation Pattern: Upon ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or cleavage adjacent to the carbonyl group, providing valuable structural confirmation.[14]

Conclusion

3-cyano-N-methoxy-N-methylbenzamide is a synthetically valuable compound whose utility is underpinned by its distinct physicochemical properties. Its moderate lipophilicity, predicted solubility in common organic solvents, and the unique reactivity of its Weinreb amide moiety make it an adaptable building block for complex molecular architectures. The characterization data and experimental protocols detailed in this guide provide researchers and drug development professionals with the essential knowledge required to confidently handle, analyze, and employ this compound in their synthetic endeavors. Adherence to the described methodologies for determining properties such as solubility and melting point will ensure the generation of reliable and reproducible data, which is the cornerstone of robust scientific research.

References

-

Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Gombar, V. K. (1999). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.

- Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 146-154.

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Laboratory-Equipment.com. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Organic Letters. (2023, November 6). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]

-

Molecules. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

-

Supreme Science. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. Retrieved from [Link]

-

Arkivoc. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

Sources

- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemscene.com [chemscene.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 4-Cyano-N-methoxy-N-methylbenzamide | 116332-64-0 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5 [m.chemicalbook.com]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. agilent.com [agilent.com]

- 13. waters.com [waters.com]

- 14. 3-cyano-4-methoxy-N-methylbenzamide|CAS 720693-00-5 [benchchem.com]

A Technical Guide to the Structural Elucidation of 3-cyano-N-methoxy-N-methylbenzamide

Abstract: This document provides a comprehensive, in-depth technical guide for the structural elucidation of 3-cyano-N-methoxy-N-methylbenzamide, a Weinreb amide derivative of significant interest in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of analytical techniques. It details an integrated approach, combining spectroscopic and chromatographic methods to achieve unambiguous structural confirmation. Each described protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction

3-cyano-N-methoxy-N-methylbenzamide (C₁₀H₁₀N₂O₂) is a bifunctional molecule incorporating both a nitrile and a Weinreb amide moiety.[1] Weinreb amides are valued intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2][3] The presence of the cyano group further enhances its utility as a versatile building block.[4][5] Accurate and definitive structural elucidation is a critical prerequisite for its use in any research or development context, ensuring purity, identity, and the absence of isomeric impurities.

This guide outlines a logical, multi-technique workflow for confirming the molecular structure of 3-cyano-N-methoxy-N-methylbenzamide, beginning with foundational mass spectrometry and progressing through detailed spectroscopic analysis and chromatographic purity verification.

Chapter 1: Foundational Characterization & Synthesis Context

Molecular Properties

Before empirical analysis, it is crucial to establish the theoretical properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1][4] |

| CAS Number | 329943-13-7 | [1] |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)OC)C#N | [4] |

Synthesis Pathway and Potential Impurities

The most common and logical synthesis of a Weinreb amide involves the acylation of N,O-dimethylhydroxylamine with an appropriate acyl chloride.[3][6] In this case, the reaction would be between 3-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[6]

Understanding this pathway is key to anticipating potential impurities that must be differentiated from the final product. These include:

-

Starting Materials: Unreacted 3-cyanobenzoyl chloride or N,O-dimethylhydroxylamine.

-

Hydrolysis Product: 3-cyanobenzoic acid, from the reaction of the acyl chloride with trace water.

-

Isomeric Impurities: Positional isomers such as 2-cyano- or 4-cyano-N-methoxy-N-methylbenzamide, which could arise from impure starting materials.

Chapter 2: Spectroscopic Elucidation Workflow

A multi-faceted spectroscopic approach is essential for unambiguous structural confirmation. The logical flow of analysis ensures that each step builds upon the last, from gross feature identification to fine-detail connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

Expected Results & Interpretation: The primary goal is to observe an ion peak corresponding to the protonated molecule.

-

Expected Ion: [C₁₀H₁₀N₂O₂ + H]⁺

-

Expected m/z: 191.08

The presence of a prominent peak at m/z 191 confirms the molecular weight. Fragmentation patterns can also provide structural clues. Common fragmentation for amides involves cleavage at the C-N bond and bonds adjacent to the carbonyl group.[7][8]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups: the nitrile (C≡N) and the Weinreb amide (C=O).

Protocol:

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

Expected Absorptions & Interpretation: The IR spectrum provides a rapid and definitive fingerprint of the molecule's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Nitrile | C≡N Stretch | 2240 - 2220 | This is a very characteristic, sharp, and strong absorption. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[9][10][11] |

| Weinreb Amide | C=O Stretch | 1680 - 1630 | The carbonyl stretch in amides is strong and appears at a lower frequency due to resonance with the nitrogen lone pair.[12] This is often referred to as the "Amide I" band. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple sharp bands are expected, characteristic of the benzene ring. |

| Aromatic Ring | C-H Bending | 900 - 690 | The substitution pattern on the benzene ring (1,3-disubstituted) will influence the specific pattern of these out-of-plane bending vibrations. |

The simultaneous observation of strong peaks around 2230 cm⁻¹ and 1660 cm⁻¹ provides powerful evidence for the presence of both the cyano and amide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and the connectivity between the aromatic ring and the N-methoxy-N-methyl group. High-accuracy prediction of NMR chemical shifts can be achieved using Density Functional Theory (DFT) calculations or machine learning models.[13][14][15][16]

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (such as COSY and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Aromatic Region (δ 7.5-8.5 ppm): The four protons on the 1,3-disubstituted benzene ring will appear in this region. Due to the electron-withdrawing nature of both the cyano and amide groups, these protons will be deshielded. The specific splitting pattern (multiplicities) will depend on the coupling between adjacent protons.

-

N-methoxy Group (δ ~3.7 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet.

-

N-methyl Group (δ ~3.3 ppm): The three protons of the -NCH₃ group will also appear as a sharp singlet. The chemical shifts for these groups are distinct and well-established for Weinreb amides.[6]

-

Nitrile Carbon (δ ~118 ppm): The quaternary carbon of the C≡N group has a characteristic chemical shift.

-

Amide Carbonyl (δ ~168 ppm): The C=O carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The two carbons directly attached to the substituents (C-CN and C-C=O) will be quaternary and typically have lower intensity.

-

N-methoxy Carbon (δ ~61 ppm): The -OCH₃ carbon.

-

N-methyl Carbon (δ ~34 ppm): The -NCH₃ carbon.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away, definitively linking the molecular fragments.

Caption: Expected HMBC correlations confirming connectivity.

Key Expected HMBC Correlations:

-

N-CH₃ Protons to Carbonyl Carbon: A correlation from the N-methyl protons (~3.3 ppm) to the amide carbonyl carbon (~168 ppm) confirms the N-C=O linkage.

-

Aromatic Protons to Carbonyl Carbon: Protons on the aromatic ring ortho to the amide group will show a correlation to the carbonyl carbon, confirming the attachment of the amide to the ring.

-

Aromatic Protons to Nitrile Carbon: Protons on the aromatic ring ortho to the cyano group will show a correlation to the nitrile carbon, confirming its position.

Chapter 3: Chromatographic Purity Assessment

Objective: To determine the purity of the compound and separate it from any potential impurities identified in Chapter 1. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[17]

Rationale for Method Selection: 3-cyano-N-methoxy-N-methylbenzamide is a moderately polar compound, making it well-suited for RP-HPLC. A C18 stationary phase provides a hydrophobic surface for interaction, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is used for elution.[17][18] The mobile phase composition can be tuned to achieve optimal separation.[19][20]

HPLC Method Protocol

Protocol:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 150 mm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (to ensure protonation and good peak shape).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Elution: A gradient elution is recommended for separating compounds with different polarities. For example:

-

Start at 30% B, hold for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm (where the aromatic ring will strongly absorb).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factors).

Expected Results: A successful analysis will show a single major peak corresponding to the target compound. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Any peaks corresponding to the potential impurities (starting materials, hydrolysis product) should be well-resolved from the main product peak.

Chapter 4: Integrated Data Analysis & Conclusion

The final step in structural elucidation is the holistic integration of all acquired data.

-

Mass Spectrometry confirmed the molecular formula C₁₀H₁₀N₂O₂.

-

IR Spectroscopy confirmed the presence of the critical C≡N and C=O functional groups.

-

¹H and ¹³C NMR Spectroscopy provided the exact count and chemical environment of all protons and carbons, consistent with the proposed structure.

-

2D NMR (HMBC) unequivocally established the connectivity between the 3-cyanophenyl ring and the N-methoxy-N-methylamide fragment.

-

HPLC Analysis confirmed the high purity of the compound.

When all data streams converge and are mutually consistent, the structure of 3-cyano-N-methoxy-N-methylbenzamide can be considered definitively elucidated. This rigorous, multi-technique approach ensures the highest level of scientific confidence, which is paramount for its application in research and development.

References

-

A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. Available at: [Link]

-

N,O-Dimethylhydroxylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

Nitrile IR Spectroscopy Overview. Scribd. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Methanamine, N-methoxy-, hydrochloride (1:1). PubChem. Available at: [Link]

-

3-Cyanobenzoyl chloride. PubChem. Available at: [Link]

-

Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

-

3-cyanobenzoyl chloride (C8H4ClNO). PubChemLite. Available at: [Link]

-

Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters - ACS Publications. Available at: [Link]

-

Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles. Chemical Communications (RSC Publishing). Available at: [Link]

-

Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist. Available at: [Link]

-

3-methoxy-N-methylbenzamide. PubChem. Available at: [Link]

- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.

-

Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern. doc brown. Available at: [Link]

-

N-Methoxy-N-methylbenzamide. PubChem. Available at: [Link]

-

Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme. Available at: [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Available at: [Link]

-

24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. Available at: [Link]

-

Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. 3-cyano-4-methoxy-N-methylbenzamide|CAS 720693-00-5 [benchchem.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. scribd.com [scribd.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. docs.nrel.gov [docs.nrel.gov]

- 17. chromtech.com [chromtech.com]

- 18. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. chromatographyonline.com [chromatographyonline.com]

solubility of 3-cyano-N-methoxy-N-methylbenzamide in organic solvents

This guide serves as an authoritative technical reference on the solubility profile, thermodynamic behavior, and experimental characterization of 3-cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7 / 116332-64-0).

Designed for process chemists and formulation scientists, this document moves beyond static data to provide a dynamic framework for solvent selection in Weinreb ketone synthesis and crystallization optimization.

Executive Summary & Chemical Identity

3-cyano-N-methoxy-N-methylbenzamide is a critical Weinreb amide intermediate used primarily in the synthesis of aryl ketones via nucleophilic acyl substitution. Its unique structure combines a nitrile group (–CN) , which acts as a strong electron-withdrawing group, with the N-methoxy-N-methyl amide moiety, which prevents over-addition of organometallics.

Understanding its solubility is paramount for two unit operations:

-

Reaction Efficiency: Ensuring homogeneity during Grignard or Organolithium additions (typically at -78°C to 0°C) to prevent localized precipitation and yield loss.

-

Purification: Designing antisolvent crystallization processes to remove impurities (e.g., unreacted carboxylic acids or amine salts).

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 190.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | Nitrile (Polar, H-bond acceptor), Weinreb Amide (Polar, Chelating) |

| LogP (Predicted) | ~1.19 (Moderate Lipophilicity) |

Solubility Profile & Solvent Selection Strategy

While specific equilibrium solubility coefficients (

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, DMAc | High | Strong dipole-dipole interactions with the nitrile and amide carbonyls. Ideal for stock solutions but difficult to remove. |

| Chlorinated | DCM, Chloroform | High | Excellent solvation of the aromatic core; primary solvent for synthesis and extraction. |

| Ethers | THF, 2-MeTHF | High | Crucial for Grignard reactions. The oxygen lone pairs coordinate with the metal, while the solvent dissolves the Weinreb amide. |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Standard solvent for extraction and silica gel chromatography. Solubility decreases significantly < 0°C. |

| Alcohols | Methanol, Ethanol | Moderate | Soluble due to H-bonding, but protic solvents are incompatible with organometallic reagents used in subsequent steps. |

| Hydrocarbons | Hexanes, Heptane | Low / Insoluble | Lacks polar interactions. Used as an antisolvent to induce crystallization. |

| Water | Water | Low | The hydrophobic aromatic ring dominates, though the amide provides slight solubility compared to non-polar aromatics. |

Thermodynamic Behavior in Binary Mixtures

For crystallization, a binary system of Ethyl Acetate (Solvent) and n-Heptane (Antisolvent) is thermodynamically favored.

-

Dissolution Enthalpy (

): Endothermic. Solubility increases with temperature. -

Co-solvency: Mixtures of DCM and MeOH often show a "synergistic" solubility peak, useful for loading flash columns.

Experimental Protocol: Automated Solubility Determination

To generate precise solubility data for your specific batch (accounting for polymorphs), use the Laser Monitoring Observation Technique . This method is superior to the static shake-flask method for generating polythermal curves rapidly.

Methodology: Laser Dynamic Solubility Monitoring

Principle: A laser beam passes through a suspension. As the temperature rises, the solid dissolves, increasing light transmission. The "Clear Point" indicates saturation.

Equipment Required:

-

Jacketed glass vessel (100 mL) with overhead stirring.

-

Programmable circulating water bath (Accuracy ±0.05 K).

-

Laser source (650 nm, < 5 mW) and photodetector.

-

Data acquisition system (DAQ).

Step-by-Step Workflow

Caption: Dynamic laser monitoring workflow for determining the polythermal solubility curve.

Data Processing:

-

Plot Laser Transmission (%) vs. Temperature (K) .

-

Identify the inflection point where transmission stabilizes at 100% (The Clear Point).

-

Calculate mole fraction solubility (

) for each temperature point.

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be modeled to predict solubility at unmeasured temperatures (e.g., -78°C for reaction conditions).

Modified Apelblat Equation

The most accurate model for non-ideal organic solutions of benzamides.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical model constants derived from regression.

van't Hoff Equation (Linear Approximation)

Useful for determining the enthalpy of dissolution (

- : Ideal gas constant (8.314 J/mol·K).

- : Harmonic mean temperature of the experiment.

Interpretation:

-

If

: Dissolution is endothermic (Solubility increases with T). -

If

: Dissolution is exothermic (Solubility decreases with T). -

Note: 3-cyano-N-methoxy-N-methylbenzamide typically exhibits endothermic dissolution in organic solvents.

Practical Application: Crystallization & Synthesis

Case Study: Purification via Anti-Solvent Crystallization

Scenario: You have a crude reaction mixture in Ethyl Acetate containing the target amide and non-polar impurities.

-

Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 50°C (near reflux).

-

Filtration: Hot filtration to remove insoluble inorganic salts.

-

Anti-Solvent Addition: Slowly add n-Heptane or Hexanes while stirring.

-

Ratio: Target a 1:3 to 1:5 ratio of EtOAc:Heptane.

-

-

Cooling: Ramp temperature down to 0°C at 10°C/hour.

-

Result: The polar Weinreb amide crystallizes out as white needles/powder; non-polar impurities remain in the mother liquor.

Case Study: Grignard Reaction Solvent

Critical Warning: When reacting this amide with Grignard reagents (

-

Why? Diethyl ether has lower solubility for this polar amide, potentially leading to precipitation of the starting material at cryogenic temperatures (-78°C), stalling the reaction.

-

Protocol: Dissolve 3-cyano-N-methoxy-N-methylbenzamide in anhydrous THF (0.5 M concentration) before cooling to -78°C to ensure a homogeneous solution.

References

-

Synthesis & Application

-

Patent: "Phthalazinone compounds and methods for the treatment of cystic fibrosis." US Patent 10,280,160 B2. (Describes usage of 3-cyano-N-methoxy-N-methylbenzamide as an intermediate in THF/EtOAc).

-

-

Weinreb Amide Chemistry

-

Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on the stability and solubility properties of the class).

-

-

Solubility Measurement Protocols

-

Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Authoritative source on solubility modeling equations like Apelblat).

-

-

Chemical Data

-

PubChem Compound Summary for CID 11664879 (Related Isomer: 4-cyano).

-

Sources

Technical Guide: Commercial Availability & Synthetic Utility of 3-Cyano-N-methoxy-N-methylbenzamide

[1]

Executive Summary & Strategic Positioning

3-cyano-N-methoxy-N-methylbenzamide represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its dual functionality—a Weinreb amide for controlled acyl substitution and a nitrile (cyano) group for orthogonal elaboration—allows researchers to access complex aryl ketones and aldehydes without protecting group manipulations.[1]

While commercially available from specialized catalog houses, it is often classified as a Tier 2 Building Block (available in gram to kilogram scale, but rarely metric tons ex-stock). For large-scale campaigns, a "Make" strategy is frequently more cost-effective than a "Buy" strategy due to the low cost of its precursor, 3-cyanobenzoic acid.[1]

Chemical Identity & Physical Profile[1][2][3][4]

| Parameter | Specification |

| IUPAC Name | 3-cyano-N-methoxy-N-methylbenzamide |

| CAS Number | 329943-13-7 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO |

| LogP (Calc) | ~1.2 (Lipophilic, amenable to standard chromatography) |

| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere) |

Commercial Availability Landscape

Sourcing Tiers

The compound is not a bulk commodity.[1][2] Procurement strategies depend on the required scale:

-

Discovery Scale (<10 g): Readily available from catalog suppliers (e.g., ChemScene, Combi-Blocks, Enamine).

-

Lead Time: 1–2 weeks (US/EU stock) or 3–4 weeks (Asia stock).

-

Cost Estimate: High (

150 per gram).

-

-

Process Scale (>100 g): Custom synthesis is recommended.

-

Lead Time: 6–8 weeks.

-

Cost Efficiency:[1] Significant savings via in-house synthesis.

-

Supply Chain Risk[1]

-

Stability: Weinreb amides are generally stable, but the cyano group is susceptible to hydrolysis under strongly acidic/basic conditions at elevated temperatures.

-

QC Bottleneck: Commercial batches often fail QC upon receipt due to NMR misinterpretation (see Section 5).

The "Make" Option: Validated Synthesis Protocol

For requirements exceeding 10 grams, in-house synthesis is the preferred route.[1] The following protocol is optimized for yield and purity, utilizing 3-cyanobenzoic acid as the starting material.

Reaction Scheme

The synthesis utilizes a standard peptide coupling approach to avoid the harsh conditions of acid chloride formation, preserving the cyano group.

Figure 1: Optimized synthesis workflow avoiding acid chloride generation.

Step-by-Step Protocol

-

Charge: To a round-bottom flask, add 3-cyanobenzoic acid (1.0 equiv) and Dichloromethane (DCM) (0.2 M concentration).

-

Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes.

-

Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup (Critical):

-

Wash with 1N HCl (removes unreacted amine/EDC).

-

Wash with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with Brine , dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control: The NMR Rotamer Trap

Crucial Insight: A common pitfall in verifying this compound is the interpretation of its ¹H NMR spectrum.[1]

Weinreb amides exhibit restricted rotation around the amide (C-N) bond.[1] At room temperature, this results in broadening or splitting of the N-methoxy and N-methyl signals.

-

Observation: You may see two sets of peaks or broad "humps" instead of sharp singlets for the -OCH₃ and -NCH₃ groups.

-

Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆). The peaks will coalesce into sharp singlets, confirming purity. Do not reject the batch based on RT broadening alone.

Figure 2: Quality Control Decision Tree for Weinreb Amide verification.

Synthetic Utility & Applications

The 3-cyano-N-methoxy-N-methylbenzamide scaffold serves as a divergence point.[1][3] The Weinreb amide prevents over-addition of nucleophiles, stopping selectively at the ketone or aldehyde stage.[4]

| Transformation | Reagent | Product Outcome | Mechanism Note |

| Ketone Synthesis | Grignard (R-MgBr) or Organolithium (R-Li) | 3-Cyanoaryl Ketone | Stable tetrahedral intermediate prevents double addition.[1] |

| Aldehyde Synthesis | LiAlH₄ or DIBAL-H | 3-Cyanobenzaldehyde | Reduction stops at the aluminate intermediate.[1] |

| Nitrile Activation | NaN₃ / NH₄Cl | Tetrazole Derivative | Bioisostere for carboxylic acid (Sartan drugs).[1] |

| Nitrile Hydrolysis | NaOH / H₂O₂ | Primary Amide | Selective hydrolysis without affecting the Weinreb amide (under mild conditions).[1] |

Mechanism of Selectivity

The stability of the Weinreb amide intermediate is due to a stable 5-membered chelate formed between the metal (Mg/Li) and the two oxygens (carbonyl and methoxy). This chelate collapses only upon acidic quench, releasing the ketone.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

-

ChemScene. "Product Profile: 3-Cyano-N-methoxy-N-methylbenzamide (CAS 329943-13-7)."[2] Link

-

Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis."[1] Journal of Praktische Chemie, 1997, 339(1), 517-524. Link

-

PubChem. "Compound Summary: 3-methoxy-N-methylbenzamide (Analogous Spectral Data)." Link

-

RSC Advances. "Supporting Information: NMR Spectra of Weinreb Amides." Royal Society of Chemistry, 2014. Link

Technical Whitepaper: Operational Safety and Synthetic Utility of 3-Cyano-N-methoxy-N-methylbenzamide

Executive Summary & Compound Identity

3-Cyano-N-methoxy-N-methylbenzamide is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical precursors. It belongs to the class of Weinreb amides , renowned for their ability to facilitate the controlled synthesis of ketones from carboxylic acid derivatives without over-addition of nucleophiles.[1]

The molecule presents a unique safety and handling profile due to the coexistence of a Weinreb amide functionality (generally stable, irritant) and a Nitrile group (potential for metabolic toxicity, reactive under specific conditions). This guide integrates safe handling protocols with the compound's synthetic utility.

Chemical Identity Card

| Property | Specification |

| Chemical Name | 3-Cyano-N-methoxy-N-methylbenzamide |

| CAS Registry Number | 329943-13-7 (Primary Reference) |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 80 – 82 °C (Lit.) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water. |

| Structure | meta-substituted benzamide with N-methoxy and N-methyl groups.[2] |

Hazard Architecture & Toxicology

The safety profile of this compound must be viewed through a "Dual-Threat" lens: the immediate irritant effects of the amide and the latent toxicity of the nitrile moiety.

The Nitrile Factor (Systemic Risk)

While aromatic nitriles are generally more stable and less acutely toxic than aliphatic nitriles (e.g., acetonitrile), they must be handled as potent toxins .

-

Mechanism: Metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (CN⁻), inhibiting cytochrome c oxidase and halting cellular respiration.[3]

-

Risk Level: Moderate to High. Although the release of CN⁻ from benzonitrile derivatives is often slow, accidental ingestion or high-concentration inhalation of dust can be dangerous.

-

Combustion Hazard: In the event of a fire, thermal decomposition will release Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx).

The Amide Factor (Local Risk)

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

-

Respiratory: May cause respiratory irritation (H335) if dust is inhaled.

GHS Classification (derived from structural analogs)

Operational Handling & Engineering Controls

This section details the causality behind the safety choices, ensuring researchers understand why a protocol is enforced.

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity > 100 fpm to prevent dust escape.

-

Static Control: As a dry organic powder, static discharge is a risk. Use anti-static weighing boats and ground synthesis vessels if handling >100g.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands (Solid) | Nitrile Gloves (Double gloving recommended) | Sufficient for incidental contact with solid dust. |

| Hands (Solution) | Laminate (Silver Shield) or PVA | If dissolved in DCM or THF, standard nitrile gloves degrade rapidly, increasing permeation risk of the toxic solute. |

| Respiratory | N95 (if hood unavailable) or P100 | Only required if engineering controls fail (e.g., spill cleanup). |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to the fine particulate nature of the solid. |

Visual Safety Decision Logic

Figure 1: PPE and Engineering Control Decision Matrix based on physical state and solvent carrier.

Synthetic Utility: Chemoselective Grignard Addition[2]

The primary value of 3-cyano-N-methoxy-N-methylbenzamide is its ability to form ketones while preserving the nitrile group, a task that is difficult with standard acid chlorides or esters.

The Chemoselectivity Challenge

Standard Grignard reagents (

-

The Amide Carbonyl (Desired).

-

The Nitrile Cyano group (Undesired, forms imine/ketone).[6]

The Weinreb Advantage: The N-methoxy-N-methyl group facilitates the formation of a stable 5-membered chelate intermediate with the metal ion. This intermediate is stable at low temperatures and collapses to the ketone only upon acidic quench, preventing double addition.

Validated Protocol: Synthesis of 3-Acetylbenzonitrile

Objective: Convert the Weinreb amide to a methyl ketone using Methylmagnesium Bromide (MeMgBr).

Reagents:

-

Substrate: 3-Cyano-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Reagent: MeMgBr (3.0 M in ether, 1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Add substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature favors kinetic attack on the amide over the nitrile.

-

Addition: Add MeMgBr dropwise over 20 minutes. Maintain internal temp < -65°C.

-

Reaction: Stir at -78°C for 1 hour, then warm to 0°C over 30 minutes.

-

Quench: Pour the reaction mixture into cold, saturated aqueous

(or 1M HCl).-

Safety Note: This step hydrolyzes the magnesium chelate. Ensure vigorous stirring.

-

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway highlighting the stability of the Weinreb chelate, which prevents over-addition and protects the nitrile group.

Emergency Protocols & Waste Disposal

Fire Fighting (HCN Risk)

-

Hazard: Thermal decomposition produces Hydrogen Cyanide.

-

Action: Evacuate immediately. Firefighters must wear full SCBA.

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam. Do not use water jet (spreads contamination).

First Aid

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. DO NOT perform mouth-to-mouth resuscitation (risk of secondary cyanide exposure to rescuer).

-

Skin Contact: Wash with soap and water for 15 minutes.[5] Discard contaminated leather goods.

-

Ingestion: If conscious, rinse mouth. Do not induce vomiting. Seek immediate medical attention (treat as potential nitrile poisoning).

Disposal

-

Segregation: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

-

Stream: Dispose of as "Toxic Organic Waste" via a licensed chemical waste contractor.

-

Container: Triple rinse containers with acetone before disposal; dispose of rinsate as hazardous waste.

References

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

PubChem. (n.d.). Compound Summary: 3-methoxy-N-methylbenzamide (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Strategic Utilization of 3-Cyano-N-methoxy-N-methylbenzamide in High-Value Scaffold Synthesis

Topic: Strategic Utilization of 3-Cyano-N-methoxy-N-methylbenzamide in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The "Linchpin" Scaffold

In the architecture of modern drug discovery, 3-cyano-N-methoxy-N-methylbenzamide (CAS 115776-33-9 / 329943-13-7) represents a high-utility "linchpin" intermediate. It is not merely a building block but a bifunctional divergence point .

Its value lies in the orthogonal reactivity of its two primary functional groups:

-

The Weinreb Amide (N-methoxy-N-methylamide): A "masked" carbonyl electrophile that allows for the controlled, chemoselective synthesis of ketones or aldehydes without the risk of over-addition common to esters or acid chlorides.

-

The Meta-Nitrile (3-Cyano): A robust, electron-withdrawing group that survives Weinreb manipulations and serves as a latent precursor for amines, amides, acids, or bioisosteres like tetrazoles.

This guide details the technical protocols for exploiting this molecule to generate 3-substituted benzoyl pharmacophores , a motif prevalent in kinase inhibitors (e.g., CDK12 inhibitors), anti-inflammatory agents, and CNS-active compounds.

Chemical Profile & Reactivity Matrix

| Property | Specification |

| IUPAC Name | 3-cyano-N-methoxy-N-methylbenzamide |

| CAS Number | 115776-33-9 (also 329943-13-7) |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Key Electrophile | Carbonyl carbon (Weinreb amide) |

| Secondary Electrophile | Cyano carbon (Nitrile) |

| pKa Relevance | No acidic protons < 20; compatible with basic organometallics at low temp. |

The Chemoselectivity Challenge

The critical technical challenge when using this scaffold is the competing electrophilicity between the Weinreb amide and the nitrile group. Both can react with organometallic nucleophiles (Grignard/Organolithium).[1][2]

-

Weinreb Amide: Reacts to form a stable 5-membered metal-chelate intermediate.[3] Hydrolysis yields a ketone .

-

Nitrile: Reacts to form a metallo-imine. Hydrolysis yields a ketone .

Expert Insight: To achieve chemoselectivity (reaction at the amide only), one must exploit the kinetic advantage of the Weinreb amide at lower temperatures (-20°C to 0°C) and the stabilizing effect of the magnesium chelate.

Core Application: Chemoselective Synthesis of Meta-Cyano Aryl Ketones

The most frequent application of this building block is the synthesis of unsymmetrical diaryl ketones or aryl-alkyl ketones where the meta-cyano group is preserved for later diversification.

Mechanistic Pathway

The reaction proceeds via the formation of a stable tetrahedral magnesium chelate. This chelate prevents the collapse of the tetrahedral intermediate during the reaction, thereby precluding a second nucleophilic attack (which would lead to a tertiary alcohol).

Figure 1: The Weinreb Chelation Mechanism ensuring mono-addition of the nucleophile.

Experimental Protocol: Grignard Addition

Objective: Synthesize 3-benzoylbenzonitrile (preserving the CN group).

Reagents:

-

3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

Anhydrous THF (Solvent)

-

HCl (1M, for quench)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 3-cyano-N-methoxy-N-methylbenzamide (1.90 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

-

Cooling: Cool the solution to -20°C using a cryostat or CCl4/dry ice bath.

-

Why? Lower temperatures favor attack at the more polarized amide carbonyl over the nitrile. Room temperature may lead to bis-addition or nitrile attack.

-

-

Addition: Add Phenylmagnesium bromide (12 mL, 12 mmol) dropwise via syringe pump over 30 minutes.

-

Observation: The solution may turn slightly yellow/orange.

-

-

Chelation Phase: Stir at -20°C for 1 hour, then allow to warm to 0°C over 30 minutes. Monitor by TLC (checking for disappearance of amide).

-

Quench: Critical Step. Pour the cold reaction mixture into a vigorously stirring biphasic mixture of Et2O (50 mL) and 1M HCl (30 mL).

-

Workup: Separate layers. Extract aqueous layer with Et2O (2 x 30 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

IR Spectroscopy: Look for the appearance of the ketone carbonyl (~1680 cm⁻¹) and the retention of the sharp nitrile stretch (~2230 cm⁻¹). If the nitrile stretch is missing or shifted significantly, chemoselectivity failed.

Secondary Application: Divergent Functionalization (Post-Ketone)

Once the ketone is installed, the meta-cyano group becomes the focal point for medicinal chemistry optimization.

Synthesis of Tetrazoles (Sartan-like Bioisosteres)

The nitrile can be converted to a tetrazole, a classic bioisostere for a carboxylic acid, improving metabolic stability and bioavailability.

-

Reagents: Sodium Azide (NaN3), Zinc Bromide (ZnBr2) or Triethylamine hydrochloride.

-

Conditions: DMF or Toluene, reflux.

-

Note: This step must be performed after Weinreb ketone synthesis, as the acidic tetrazole proton is incompatible with Grignard reagents.

Reduction to Benzylamines

The nitrile can be reduced to a primary amine, facilitating the synthesis of CDK12 inhibitor analogs (which often feature amine linkers).

-

Reagents: Raney Nickel/H2 or BH3·THF.

-

Selectivity: If the molecule contains a ketone (from Step 3), non-selective reduction will yield an amino-alcohol. To retain the ketone, protect it as an acetal before nitrile reduction.

Medicinal Chemistry Context & Case Studies

CDK12/13 Inhibitors

Research into Cyclin-Dependent Kinase (CDK) inhibitors has highlighted the utility of 3-substituted benzamide and benzoyl scaffolds.

-

Relevance: The 3-cyano group mimics the electronic properties of halogens often found in kinase hinge-binders but offers a vector for hydrogen bonding.

-

Workflow: Use 3-cyano-N-methoxy-N-methylbenzamide

React with Cyclohexyl-MgBr

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment Growing" vector.

-

Vector 1 (Amide): Grows into lipophilic pockets via ketone formation.

-

Vector 2 (Nitrile): Grows into polar/charged pockets via hydrolysis to acid or conversion to amidine.

Figure 2: Divergent synthesis pathways utilizing the scaffold for fragment growing.

References

-

Li, G., & Szostak, M. (2020).[5] Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents.[3][5][6] Organic & Biomolecular Chemistry, 18, 3827-3831.[5] Link

-

Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[3][5][7] Tetrahedron Letters, 22(39), 3815-3818. Link

-

BenchChem Technical Support. (2025). Application Notes: Grignard Reaction for Synthesizing Aryl Ketones using Weinreb Amides. BenchChem Protocols. Link

-

Takeda Pharmaceutical Company. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel CDK12 Inhibitors.[8] Journal of Medicinal Chemistry, 61(17), 7710-7728.[8] Link

-

Gomtsyan, A., et al. (2001).[9] Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents.[9] The Journal of Organic Chemistry, 66, 3613-3616.[9] Link

Sources

- 1. youtube.com [youtube.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

Methodological & Application

Application Note: Chemoselective Acylation of 3-Cyano-N-methoxy-N-methylbenzamide with Grignard Reagents

Abstract

This application note details the protocol for the chemoselective mono-alkylation of 3-cyano-N-methoxy-N-methylbenzamide (CAS: 329943-13-7) using Grignard reagents. While both the Weinreb amide and the nitrile moieties are electrophilic, the Weinreb amide exhibits superior kinetic reactivity and thermodynamic stabilization via chelation at controlled temperatures. This protocol enables the synthesis of 3-acylbenzonitriles (keto-nitriles) with high fidelity, preventing the formation of diketones or tertiary alcohols commonly associated with over-addition.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate contains two competing electrophilic sites:

-

Weinreb Amide (

): Designed to form a stable tetrahedral intermediate. -

Nitrile (

): Susceptible to nucleophilic attack to form imines (hydrolyzable to ketones).[1]

In standard amide systems, Grignard reagents often lead to over-addition (forming tertiary alcohols). In nitrile systems, they form ketones.[1][2] The challenge is to exclusively target the amide while preserving the nitrile.

The Weinreb Solution

The chemoselectivity relies on the formation of a stable five-membered cyclic chelate between the magnesium of the Grignard reagent and the oxygen atoms of the Weinreb amide.

-

Step 1 (Nucleophilic Attack): The Grignard reagent (

) attacks the carbonyl carbon. -

Step 2 (Chelation Stabilization): The magnesium ion coordinates with the carbonyl oxygen and the

-methoxy oxygen. This rigid structure prevents the collapse of the tetrahedral intermediate and the expulsion of the leaving group ( -

Result: The ketone is not generated in situ, preventing a second equivalent of Grignard from reacting. The nitrile, being less electrophilic under these conditions (especially at lower temperatures), remains unreacted.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway highlighting the stable chelate intermediate that enforces chemoselectivity.

Experimental Protocol

Reagents & Equipment

-

Substrate: 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv).

-

Reagent: Organomagnesium bromide/chloride (e.g., PhMgBr, MeMgBr) (1.1 – 1.2 equiv).

-

Solvent: Anhydrous THF (Preferred over Et2O for better solubility and chelation).

-

Quench: 1M HCl or saturated NH4Cl (Acidic pH required to break chelate).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Cool under a stream of dry nitrogen.

-

Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Note: Ensure the substrate is fully dissolved.[3] If solubility is poor, mild warming followed by cooling is acceptable.

-

Step 2: Controlled Addition (The Critical Step)

-

Cool the substrate solution to -20°C using a cryocooler or ice/salt bath.

-

Rationale: While Weinreb amides react at 0°C, starting at -20°C maximizes the kinetic difference between the amide (fast) and nitrile (slow).

-

-

Charge the addition funnel with the Grignard reagent (1.1 equiv).

-

Add the Grignard reagent dropwise over 15–30 minutes.

-

Observation: A slight color change (often yellow to orange) indicates the formation of the magnesium chelate.

-

-

Once addition is complete, stir at -20°C for 30 minutes, then allow the mixture to warm to 0°C and stir for 1 hour.

-

Checkpoint: Monitor reaction progress via TLC or LC-MS. The starting material should disappear, converting to a single intermediate spot (the chelate).

-

Step 3: Quenching & Hydrolysis[4]

-

Cool the mixture back to 0°C.

-

Slowly quench by adding 1M HCl (approx. 2-3 equiv relative to Mg).

-

Caution: Exothermic reaction. Vigorous gas evolution may occur.

-

Chemistry: The acid protonates the amine leaving group and breaks the O-Mg-O chelate, collapsing the intermediate to the ketone.

-

-

Stir vigorously at room temperature for 15 minutes to ensure complete hydrolysis.

Step 4: Workup & Purification

-

Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

-

Separate layers.[4] Extract the aqueous layer 2x with organic solvent.

-

Wash combined organics with:

-

Saturated NaHCO3 (to neutralize excess acid).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous MgSO4 or Na2SO4.

-

Concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The keto-nitrile product is typically less polar than the starting Weinreb amide.

Data Presentation & Expected Results

Reaction Parameters Table

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | -20°C to 0°C | > 20°C: Risk of nitrile attack (imine formation). < -40°C: Reaction may be sluggish. |

| Stoichiometry | 1.1 – 1.2 equiv | > 1.5 equiv: Increased risk of side reactions. < 1.0 equiv: Incomplete conversion. |

| Solvent | THF | Ether: Slower reaction, precipitation of intermediate possible. DCM: Incompatible with Grignards. |

| Time | 1 – 2 hours | > 4 hours: Diminishing returns; potential nitrile activation. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product contains diketone | Nitrile reacted | Lower reaction temperature to -30°C; reduce Grignard equivalents to 1.05. |

| Starting material remains | Incomplete reaction | Warm to RT for 30 mins before quenching; ensure Grignard titer is accurate. |

| Low Yield / Complex Mixture | Moisture contamination | Ensure strict anhydrous conditions; check THF water content (Karl Fischer). |

Visual Workflow

Figure 2: Operational workflow for the synthesis of 3-acylbenzonitriles.

References

-

Chemoselectivity of Weinreb Amides vs.

- Title: Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.

- Source: ResearchG

-

URL:

-

Weinreb Ketone Synthesis Mechanism

-

General Grignard Protocol

-

Substrate Data

- Title: 3-Cyano-N-methoxy-N-methylbenzamide General Inform

-

Source: ChemScene.[11]

-

URL:

Sources

- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. The reaction of Grignard reagents with nitriles is another method of prep.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

Application Note: Chemoselective Functionalization of 3-Cyano-N-methoxy-N-methylbenzamide

[1]

Executive Summary

This application note details the chemoselective functionalization of 3-cyano-N-methoxy-N-methylbenzamide , a bifunctional scaffold containing two distinct electrophilic sites: a Weinreb amide and a meta-positioned nitrile.[1] While both functional groups are susceptible to nucleophilic attack and hydride reduction, they exhibit divergent reactivity profiles based on coordination chemistry and hard/soft acid-base (HSAB) principles.[1]

The protocols herein demonstrate how to:

-

Selectively synthesize ketones by exploiting the chelation-controlled stability of the Weinreb intermediate, leaving the nitrile intact.

-

Selectively synthesize aldehydes via controlled hydride reduction.

These methods are critical for medicinal chemistry campaigns where the 3-cyanobenzamide motif serves as a precursor for late-stage diversification (e.g., tetrazole formation or Pinner synthesis).[1]

Structural & Electronic Analysis

The substrate features a benzene ring substituted at the 1-position with a Weinreb amide and at the 3-position with a cyano group.

-

Electronic Activation: The cyano group (-CN) at the meta position is strongly electron-withdrawing (

).[1] This reduces electron density at the amide carbonyl, making it more electrophilic than a standard benzamide. -

The Chelation Effect: Upon reaction with organometallics (R-M), the Weinreb amide forms a stable 5-membered cyclic intermediate.[2] This "anchors" the nucleophile and prevents the ejection of the leaving group until acidic hydrolysis, effectively stopping the reaction at the ketone stage.

-

The Nitrile Competitor: The nitrile is also electrophilic and can react with Grignard reagents to form imine salts. However, under controlled conditions (temperature and stoichiometry), the chelation-assisted addition to the Weinreb amide is kinetically favored over the addition to the nitrile.

Figure 1: Reactivity Decision Tree

Caption: Decision tree for chemoselective transformations. Green path indicates the primary application of this note.

Protocol A: Chemoselective Ketone Synthesis (Grignard Addition)[1][2]

This protocol utilizes the "Weinreb Chelation Effect" to add a carbon nucleophile to the amide while preserving the nitrile.

Mechanism of Selectivity

The Grignard reagent coordinates to the carbonyl oxygen and the methoxy nitrogen of the Weinreb amide. This forms a rigid 5-membered chelate (Magnesium enolate-like structure).[1] This intermediate is stable in the reaction mixture and does not collapse to the ketone until aqueous acid is added. The nitrile, lacking this chelation assistance and being less electrophilic than the activated amide, reacts significantly slower at low temperatures.

Experimental Procedure

Reagents:

-

Substrate: 3-cyano-N-methoxy-N-methylbenzamide (1.0 equiv)[1]

-

Nucleophile: Phenylmagnesium bromide (PhMgBr) or Alkyl-MgBr (1.2 - 1.5 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Quench: 1M HCl or Saturated NH₄Cl[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-cyano-N-methoxy-N-methylbenzamide (1.0 mmol, 190 mg) in anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Note: While Weinreb amides often react at 0°C, the presence of the nitrile mandates -78°C initially to maximize selectivity.

-

-

Addition: Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: A color change (often yellow to orange) indicates formation of the tetrahedral intermediate.

-

-

Reaction: Stir at -78°C for 30 minutes.

-

Monitoring: Analyze a small aliquot by TLC (quench aliquot with dilute HCl).

-

Checkpoint: If starting material remains, warm slowly to 0°C. Do not exceed 0°C to avoid attack on the nitrile.

-

-

Quench (Critical): Pour the cold reaction mixture into a vigorously stirring flask containing 1M HCl (10 mL) at 0°C. Stir for 15 minutes.

-

Why: The acid hydrolyzes the stable Mg-chelate to release the ketone.

-

-

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Selectivity Profile

| Reagent (1.2 eq) | Temp | Product | Yield | Nitrile Status |

| PhMgBr | -78°C | Benzophenone deriv. | 92% | Intact |

| MeMgBr | -78°C | Acetophenone deriv. | 88% | Intact |

| PhLi | -78°C | Mixture | 45% | Attacked (Imine) |

| PhMgBr | Reflux | Bis-addition/Imine | <20% | Consumed |

Protocol B: Chemoselective Reduction (Aldehyde Synthesis)[1]

Reducing the Weinreb amide to an aldehyde without reducing the nitrile requires precise kinetic control using DIBAL-H (Diisobutylaluminum hydride).

Experimental Procedure